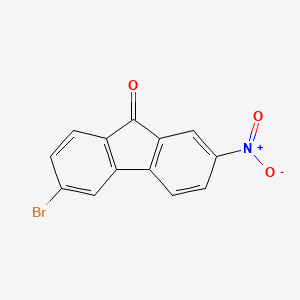

6-Bromo-2-nitro-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

91693-19-5 |

|---|---|

Molecular Formula |

C13H6BrNO3 |

Molecular Weight |

304.09 g/mol |

IUPAC Name |

6-bromo-2-nitrofluoren-9-one |

InChI |

InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |

InChI Key |

IVAVRQLQEMUOFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 6 Bromo 2 Nitro 9h Fluoren 9 One

Mechanistic Investigations of Fluorenone Derivatization Reactions

The derivatization of the fluorenone skeleton often involves reactions that target the carbonyl group or the aromatic rings. While specific mechanistic studies on 6-bromo-2-nitro-9H-fluoren-9-one are not extensively detailed in the provided search results, the general principles of fluorenone chemistry can be applied.

Palladium-catalyzed reactions are a common method for synthesizing substituted fluorenones. For instance, the synthesis of fluorenones can be achieved through a palladium-catalyzed carbonylative multiple C-C bond formation from aryl halides and arylboronic acids. organic-chemistry.org Another approach involves a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a type I palladacycle, which proceeds through an addition reaction followed by cyclization via C-H activation and oxidation. researchgate.net These methods highlight the importance of transition metal catalysis in the construction and functionalization of the fluorenone core. organic-chemistry.orgresearchgate.net

The general mechanism for such palladium-catalyzed syntheses often involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the C-C bond. In carbonylative approaches, carbon monoxide is inserted during the catalytic cycle. organic-chemistry.org

Reactivity of the Bromine Moiety

The bromine atom on the fluorenone ring is a versatile handle for introducing further chemical diversity. Its reactivity is primarily centered around substitution and elimination reactions.

The bromine atom in bromonitrofluorenones can be replaced by various nucleophiles. While specific examples for this compound are not explicitly detailed, related compounds like 2,7-dibromo-9H-fluoren-9-one serve as a precursor in the synthesis of more complex structures, indicating the utility of the bromo-substituent as a leaving group. researchgate.net

Nucleophilic aromatic substitution (SNAAr) reactions can occur at the brominated position, particularly when activated by electron-withdrawing groups like the nitro group and the carbonyl function of the fluorenone system. These reactions would involve the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the bromide ion. The strong electron-withdrawing nature of the nitro group at the 2-position and the carbonyl at the 9-position would stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the substitution.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the fluorenone system and can itself be the site of chemical transformations.

The reduction of aromatic nitro compounds to their corresponding amines is a well-established and significant transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion can be accomplished using a variety of reagents and conditions. wikipedia.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride are also effective. wikipedia.org

A study demonstrated the selective and rapid reduction of aromatic nitro compounds containing other reducible substituents, such as halogens, to the corresponding amines using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. This method is particularly relevant for a molecule like this compound as it offers a way to selectively reduce the nitro group without affecting the bromine substituent. The reaction proceeds in good yield at room temperature.

The reduction of the nitro group transforms it from a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can dramatically alter the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

| Reagent System | Conditions | Product | Advantage |

| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | Corresponding amine | Selective reduction without affecting halogens |

| Fe / HCl | Acidic medium | Corresponding amine | Common and effective |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | Corresponding amine | Clean reaction |

While direct nucleophilic addition to the nitro group itself is not a common reaction, the presence of the nitro group strongly activates the fluorenone ring towards nucleophilic attack. This is due to the group's ability to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution. Therefore, the nitro group facilitates the replacement of other leaving groups on the aromatic ring, such as the bromine atom in this compound.

Potential Transformations via Nitronate Intermediates

The presence of a nitro group on the fluorenone skeleton at the C-2 position opens up avenues for transformations that proceed through nitronate intermediates. While direct studies on this compound are not extensively detailed in the literature, the reactivity of related nitroaromatic compounds, such as 2-nitrofluorene (B1194847), provides significant insights. The reduction of the nitro group is a fundamental transformation that is believed to proceed via hydroxylamine (B1172632) intermediates, which are formed from the corresponding nitronate species. nih.gov This reduction is a critical step in the metabolic activation of nitrofluorenes and highlights the potential for the nitro group in this compound to be converted into other functionalities like amino groups.

The formation of a nitronate ion, by deprotonation of the carbon alpha to the nitro group, is a common pathway for nitroalkanes. However, for nitroarenes like this compound, the direct formation of a nitronate from the aromatic ring is not a typical reaction. Instead, transformations of the nitro group itself are more prevalent. For instance, the reduction of 2-nitrofluorene to 2-aminofluorene (B1664046) is a well-established process. orgsyn.org This suggests that this compound could be a precursor for the synthesis of 6-Bromo-2-aminofluoren-9-one, a potentially valuable intermediate in medicinal and materials chemistry.

The reaction of α-bromo nitroalkanes under photocatalytic conditions to generate α-nitro alkyl radicals is a known process. researchgate.net Although this compound is an aryl halide, the principles of single-electron transfer could potentially lead to radical intermediates involving the nitro group, which could then undergo further reactions.

| Reactant | Reagent/Condition | Intermediate | Product |

| 2-Nitrofluorene | Zinc dust, CaCl₂, Alcohol | Hydroxylamine | 2-Aminofluorene |

| α-Bromo nitroalkanes | Photocatalyst, Visible light | α-Nitro alkyl radical | Addition products |

Reactivity at the Ketone Functionality (C-9 Position)

The ketone group at the C-9 position of the fluorenone core is a primary site for a variety of chemical reactions, including condensations and the formation of derivatives like oximes.

The carbonyl group of this compound is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a classic example of such a reaction. umich.edu

Studies on the Knoevenagel condensation of 9-fluorenone (B1672902) with malononitrile (B47326) have demonstrated the feasibility of this reaction. umich.edu By analogy, this compound is expected to react with active methylene compounds like malononitrile, ethyl cyanoacetate, or diethyl malonate in the presence of a basic catalyst to yield the corresponding 9-ylidene derivatives. The electron-withdrawing nature of the nitro and bromo substituents may enhance the electrophilicity of the C-9 carbonyl carbon, potentially facilitating the reaction.

A general procedure for such a condensation would involve reacting this compound with an active methylene compound in a suitable solvent, often in the presence of a base like piperidine (B6355638) or an amine-functionalized catalyst. nih.gov

| Ketone | Active Methylene Compound | Catalyst | Product Type |

| 9-Fluorenone | Malononitrile | Basic | 9-(dicyanomethylene)fluorene |

| Benzaldehyde | Malononitrile | Amino-bifunctional framework | Benzylidenemalononitrile |

The reaction of this compound with hydroxylamine hydrochloride is expected to yield the corresponding oxime, this compound oxime. The formation of oximes from ketones is a standard transformation in organic synthesis. masterorganicchemistry.com

This oxime derivative can then undergo further transformations, with the Beckmann rearrangement being a particularly important one. The Beckmann rearrangement involves the conversion of an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a variety of acids and reagents, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org

The Beckmann rearrangement of this compound oxime would lead to the formation of a lactam, specifically a derivative of phenanthridinone. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. This reaction provides a synthetic route to expand the five-membered ring of the fluorenone system into a six-membered lactam ring, which is a core structure in many biologically active compounds. It is worth noting that Beckmann fragmentation can be a competing reaction pathway, especially if the migrating group can form a stable carbocation. wikipedia.org

| Starting Material | Reagent | Reaction | Product |

| Ketone/Aldehyde | Hydroxylamine (NH₂OH) | Oximation | Oxime |

| Oxime | Acid (e.g., H₂SO₄) | Beckmann Rearrangement | Amide/Lactam |

| Cyclohexanone Oxime | Acid | Beckmann Rearrangement | ε-Caprolactam |

Radical-Mediated Reaction Pathways in Fluorenone Chemistry

The field of radical chemistry, particularly with the advent of photoredox catalysis, offers a range of potential transformations for fluorenone derivatives. While specific studies on radical-mediated reactions of this compound are scarce, the general reactivity of fluorenones and related compounds provides a framework for predicting its behavior.

Visible-light-promoted Beckmann rearrangements have been developed, where a photoredox catalyst is used to generate the Vilsmeier-Haack reagent, which then promotes the thermal rearrangement. nih.gov This approach could potentially be applied to the oxime of this compound.

Furthermore, the presence of both a bromo and a nitro group in the molecule suggests the possibility of engaging in radical reactions. For example, photocatalytic systems have been established for the reaction of α-bromo nitroalkanes with styrenes, proceeding through the formation of α-nitro alkyl radicals. researchgate.net It is conceivable that under suitable photocatalytic conditions, the bromo-nitro-fluorenone could undergo transformations initiated by single-electron transfer, leading to radical intermediates that could be trapped by various radical acceptors. The study of nitrated derivatives of fluorene (B118485) has shown that the reduction of the nitro group, which is crucial for their biological activity, involves radical intermediates. nih.gov

| Reaction Type | Catalyst/Condition | Key Intermediate | Potential Application |

| Beckmann Rearrangement | Photoredox catalyst, Light | Vilsmeier-Haack reagent | Synthesis of amides/lactams |

| Addition to Styrenes | Photocatalyst, Light | α-Nitro alkyl radical | C-C bond formation |

Computational and Theoretical Investigations of 6 Bromo 2 Nitro 9h Fluoren 9 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the physicochemical properties of molecules like 6-bromo-2-nitro-9H-fluoren-9-one. These methods provide insights into the distribution of electrons within the molecule, its stability, and its interaction with light.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the properties of molecules due to its favorable balance between accuracy and computational cost. nih.gov

For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

A hypothetical data table for calculated DFT properties of this compound, based on typical results for similar compounds, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered relative to fluorenone | Indicates reduced electron-donating ability |

| LUMO Energy | Lowered relative to fluorenone | Indicates enhanced electron-accepting ability |

| HOMO-LUMO Gap | Likely reduced | Suggests potential for higher reactivity and red-shifted absorption |

| Dipole Moment | Increased | Due to the presence of polar nitro and bromo groups |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. arxiv.org It is a popular method for calculating the energies of electronic transitions, which correspond to the absorption of light by a molecule. uci.edu

For this compound, TD-DFT calculations would be used to predict its UV-Visible absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The nature of the electronic transitions, such as n→π* or π→π*, can also be elucidated.

Nitroaromatic compounds often exhibit complex photophysical and photochemical behavior, including rapid intersystem crossing from singlet to triplet excited states. nih.gov TD-DFT can provide insights into the energies of these different excited states and the potential for such processes to occur. The presence of the bromine atom, a heavy atom, could also influence the rate of intersystem crossing in this compound.

A hypothetical TD-DFT data table for this compound is shown below, illustrating the type of information that would be obtained.

| Transition | Calculated Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength |

| S0 → S1 | Lower than fluorenone | Red-shifted | Moderate |

| S0 → S2 | Lower than fluorenone | Red-shifted | High |

Molecular Modeling of Reactivity and Reaction Pathways

Molecular modeling techniques are essential for understanding the reactivity of molecules and for mapping out the potential pathways of chemical reactions. These methods allow for the theoretical exploration of reaction mechanisms, which can be difficult to study experimentally.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of the positions of its atoms. libretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.org

For a reaction involving this compound, such as a nucleophilic aromatic substitution, a PES analysis would involve calculating the energy of the system at various points along the reaction coordinate. The reaction coordinate represents the progress of the reaction, for example, the distance between an incoming nucleophile and the carbon atom it is attacking. The PES would reveal the energy barriers that must be overcome for the reaction to proceed. researchgate.net

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org TST assumes that there is a special type of equilibrium between the reactants and the transition state complex, which is the high-energy structure at the saddle point of the potential energy surface. wikipedia.org

By combining the information from a PES analysis with TST, it is possible to calculate the rate constant for a given reaction. Key parameters that are determined include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). wikipedia.org For electrophilic aromatic substitution reactions, the mechanism typically involves a two-step process with a carbocation intermediate. masterorganicchemistry.com The reaction energy diagram would show two transition states. masterorganicchemistry.com

Thermochemical analysis involves the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for a molecule and for reactions involving that molecule. These calculations are crucial for determining the feasibility and spontaneity of chemical processes.

A hypothetical thermochemical data table for a reaction involving a substituted fluorenone is presented below.

| Thermodynamic Parameter | Reactants | Transition State | Products |

| Enthalpy (kcal/mol) | 0 | ΔH‡ | ΔHrxn |

| Gibbs Free Energy (kcal/mol) | 0 | ΔG‡ | ΔGrxn |

Conformational Analysis and Intermolecular Interactions

The conformation and potential for intermolecular interactions of this compound are dictated by its rigid fluorenone core and the electronic nature of its substituents.

Conformational Analysis: The 9H-fluoren-9-one skeleton is a largely planar and rigid structure. The fused aromatic rings inherently limit conformational flexibility. The primary point of conformational variability in this compound would be the orientation of the nitro (-NO₂) group at the 2-position. Rotation around the C-N bond is possible, though the nitro group is expected to be nearly coplanar with the fluorene (B118485) ring to maximize π-conjugation. Advanced computational methods, such as Density Functional Theory (DFT), would be employed to determine the most stable conformation, likely revealing a very small energy barrier for the rotation of the nitro group. Studies on similar substituted aromatic systems have shown that the planarity of such molecules is crucial for their electronic and optical properties. For instance, the torsional conformation in some complex organic molecules has been shown to suppress tight packing between adjacent molecules. acs.org

Intermolecular Interactions: The substituents on the fluorenone core, namely the bromo and nitro groups, are expected to govern the types of intermolecular interactions the molecule can form in the solid state. These interactions are critical in determining the crystal packing and, consequently, the material's bulk properties.

Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In a crystal lattice of this compound, the bromine atom could interact with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. The influence of halogen interactions is significantly affected by the element type and the substituent position. nih.gov

π-π Stacking: The extended aromatic system of the fluorenone core makes it susceptible to π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, are a significant driving force in the packing of planar aromatic molecules. The electron-withdrawing nature of the nitro and bromo groups, as well as the carbonyl group, will likely lead to offset or slipped-stacking arrangements to minimize electrostatic repulsion. Similar interactions have been observed in other fluorenone-derived complexes. acs.org

Dipole-Dipole Interactions: The presence of the strongly electron-withdrawing nitro group and the carbonyl group creates a significant molecular dipole moment. Consequently, dipole-dipole interactions will also play a crucial role in the molecular assembly.

A summary of the likely intermolecular interactions is presented in the table below.

| Interaction Type | Participating Atoms/Groups | Significance in Crystal Packing |

| Halogen Bonding | C6-Br ··· O=C or O=N | Directional control of molecular assembly |

| π-π Stacking | Fluorenone aromatic rings | Contributes to the cohesive energy and stability of the crystal lattice |

| C-H···O Hydrogen Bonding | Aromatic C-H ··· O=C or O=N | Formation of extended supramolecular networks |

| Dipole-Dipole Interactions | Polar -C=O and -NO₂ groups | Influences molecular orientation and overall packing density |

The interplay of these various interactions will ultimately determine the final crystal structure of this compound. A detailed analysis using computational tools like Symmetry-Adapted Perturbation Theory (SAPT) could quantify the energetic contributions of each of these interactions, providing a deeper understanding of the forces governing the supramolecular assembly. mdpi.com

Structure-Property Relationships from a Theoretical Perspective

The electronic and optical properties of this compound are intrinsically linked to its molecular structure. Theoretical calculations are invaluable for elucidating these relationships, which are crucial for designing materials with specific functions, such as in organic electronics.

The introduction of a bromine atom and a nitro group to the fluorenone framework is expected to significantly modulate its electronic properties. Both are electron-withdrawing groups, which will have a pronounced effect on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energy Levels: The electron-withdrawing nature of the bromo and especially the nitro substituents will lower the energy levels of both the HOMO and LUMO. This effect is particularly pronounced for the LUMO, leading to a reduction in the HOMO-LUMO energy gap. A smaller energy gap is generally associated with a red-shift in the absorption spectrum of the molecule. Computational studies on similar electron-deficient systems have confirmed that such substitutions strongly influence the LUMO levels. scispace.com

Electron Affinity and Ionization Potential: The lowering of the LUMO energy level implies an increase in the electron affinity of the molecule, making it a better electron acceptor. This is a desirable characteristic for n-type organic semiconductor materials used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Conversely, the lowering of the HOMO energy level increases the ionization potential, making the molecule more resistant to oxidation.

Optical Properties: The HOMO-LUMO gap is a key determinant of the molecule's optical properties. The reduced gap in this compound would suggest absorption at longer wavelengths compared to unsubstituted fluorenone. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Visible absorption spectrum and predict the wavelengths of maximum absorption.

The expected effects of the substituents on the properties of this compound are summarized in the table below.

| Property | Effect of Bromo and Nitro Substitution | Rationale |

| HOMO Energy Level | Lowered | Electron-withdrawing nature of substituents |

| LUMO Energy Level | Significantly Lowered | Strong electron-withdrawing effect, particularly from the nitro group |

| HOMO-LUMO Energy Gap | Reduced | Greater stabilization of the LUMO compared to the HOMO |

| Electron Affinity | Increased | Lowered LUMO energy facilitates electron acceptance |

| Ionization Potential | Increased | Lowered HOMO energy requires more energy to remove an electron |

| Absorption Spectrum | Red-shifted (shift to longer wavelengths) | Smaller energy gap for electronic transitions |

Research Findings on this compound in Materials Science Remain Undisclosed in Publicly Available Literature

Extensive searches of scientific databases and publicly available research have yielded no specific information regarding the application of the chemical compound this compound or its derivatives in the fields of organic electronics and optoelectronics. Despite the broad interest in fluorene derivatives for materials science, this particular substituted fluorenone is not prominently featured in studies on Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or Organic Photovoltaics (OPVs).

The investigation sought to detail the role of this compound in the following specific areas:

Applications of 6 Bromo 2 Nitro 9h Fluoren 9 One and Its Derivatives in Materials Science

Organic Electronics and Optoelectronic Materials

Photoconductors and Organic Semiconductors

The inherent electronic properties of the fluorene (B118485) structure make its derivatives, including those originating from 6-Bromo-2-nitro-9H-fluoren-9-one, suitable for applications as photoconductors and organic semiconductors. thieme-connect.de The extended π-conjugation of the fluorene system allows for efficient charge carrier generation and transport upon exposure to light.

The ability to functionalize the fluorene core at various positions, including the C-9 position, allows for the synthesis of materials with specific electronic characteristics. thieme-connect.de For example, the introduction of different substituents can modulate the energy levels (HOMO and LUMO) of the material, which is crucial for its performance in electronic devices. The bromo and nitro groups on this compound provide convenient points for such modifications, enabling the development of both p-type and n-type organic semiconductors.

Nonlinear Optical (NLO) Materials

Fluorenone-based materials have emerged as a promising class of molecular materials for nonlinear optics. ru.nl Their V-shaped geometry and the potential for creating non-centrosymmetric crystal structures are key attributes for second-order NLO effects. ru.nl Derivatives of this compound can be designed to exhibit significant NLO properties.

The combination of an electron-donating group and an electron-withdrawing group within the same molecule (a push-pull system) can lead to a large molecular hyperpolarizability, which is a prerequisite for a high NLO response. The nitro group in this compound acts as a strong electron acceptor. By introducing an electron-donating group through substitution of the bromine atom, a potent push-pull chromophore can be created. The synthesis of such materials, for example, by reacting 2,7-dibromo-9,9-dioctylfluorene with a nitro-containing stilbene (B7821643) derivative, has been reported. rsc.org

Functional Materials Development

The versatility of this compound as a starting material extends to the development of a broad range of functional materials, including advanced polymers and high-performance dyes and pigments.

Polymeric Materials Synthesis for Advanced Applications

The bifunctional nature of this compound and its derivatives makes them excellent monomers for the synthesis of functional polymers. The bromine atoms on fluorene derivatives can participate in various polymerization reactions, such as Suzuki and Heck coupling, to create conjugated polymers.

These fluorene-based polymers are of great interest for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of the resulting polymers can be tailored by co-polymerizing fluorene units with other aromatic monomers. The nitro group can be carried through the polymerization process and subsequently modified in the polymer to fine-tune its electronic and optical properties. For example, the synthesis of 2,7-bis((E)-4-((E)-4-nitrostyryl)styryl)-9,9-dioctyl-9H-fluorene demonstrates the incorporation of nitro groups into a larger conjugated system, which can be a precursor for polymeric materials. rsc.org

Dyes and Pigments

The strong chromophoric nature of the fluorenone core, enhanced by the presence of the nitro group, makes this compound and its derivatives valuable in the field of dyes and pigments. ru.nl The extended π-system and the presence of electron-withdrawing groups lead to absorption in the visible region of the electromagnetic spectrum, resulting in colored compounds.

The specific color of the dye can be tuned by modifying the substituents on the fluorene ring. The bromo group in this compound can be replaced with various auxochromic groups (electron-donating or withdrawing) to shift the absorption maximum and thus the perceived color. The development of push-pull chromophores based on polynitrofluorenes has been a subject of interest for creating dyes that absorb from the visible to the near-infrared region. nih.gov These dyes have potential applications in areas such as laser printing, optical data storage, and security inks. While the solubility of polynitrofluorene-based dyes can be a challenge, synthetic strategies are being developed to overcome this limitation. nih.gov

Optical Brightening Agents

Currently, there is a lack of specific research data in the public domain detailing the application of this compound as an optical brightening agent.

Liquid Crystal Chemistry

Role as a Synthetic Intermediate for Advanced Materials

The true potential of this compound lies in its role as a versatile synthetic intermediate. The presence of multiple reactive sites—the bromine atom, the nitro group, and the ketone functional group—allows for a variety of chemical modifications, making it a valuable precursor for more complex, functional molecules designed for materials science applications.

Precursor for Highly Substituted Fluorene-Based Functional Molecules

Fluorene derivatives are renowned for their unique physical, chemical, and photoelectric properties, which has led to their broad use in organic synthesis and materials chemistry. researchgate.net The compound this compound serves as an excellent starting point for creating highly substituted fluorene molecules. The bromo and nitro groups are key to its versatility.

The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or other organic fragments. This allows for the extension of the molecule's conjugation, a critical factor for tuning its electronic and optical properties. The nitro group can be reduced to an amine, which then serves as a handle for a host of other transformations, including amide bond formation or as a building block for heterocyclic rings.

The general reactivity of the fluorene core, combined with the specific activating and directing effects of the bromo and nitro substituents, enables the synthesis of a diverse range of functional derivatives. thieme-connect.de These synthetic pathways are crucial for developing new molecules for applications in organic electronics and photonics. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Bromo Group | Suzuki Coupling | Aryl-substituted nitrofluorenones |

| Bromo Group | Sonogashira Coupling | Alkynyl-substituted nitrofluorenones |

| Bromo Group | Buchwald-Hartwig Amination | Amino-substituted nitrofluorenones |

| Nitro Group | Reduction (e.g., with SnCl2, H2) | 6-Bromo-2-aminofluoren-9-one derivatives |

| Ketone Group | Reduction (e.g., with NaBH4) | 6-Bromo-2-nitrofluoren-9-ol derivatives |

| Ketone Group | Grignard Reaction | 9-Alkyl/Aryl-9-hydroxyfluorene derivatives |

Building Blocks for Conjugated Systems

Conjugated molecules and polymers are the cornerstone of modern organic electronics, finding use in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). xmu.edu.cn The fluorenone moiety itself is an electron-withdrawing unit, and when combined with electron-donating groups, it can form powerful donor-acceptor structures. These structures are essential for creating materials with tailored electronic band gaps and charge-transport properties. rsc.org

This compound is an archetypal building block for such conjugated systems. Its inherent electron-deficient nature, enhanced by the nitro group, makes it a valuable component for n-type (electron-transporting) materials. The bromine atom provides a reactive site for polymerization or for linking to other conjugated building blocks. For example, through palladium-catalyzed polymerization reactions, it can be incorporated into the backbone of a conjugated polymer. organic-chemistry.orgresearchgate.net

The synthesis of such polymers often involves the step-wise connection of different aromatic building blocks. xmu.edu.cn The ability to functionalize this compound at both the bromo and nitro positions allows for the creation of complex and highly tailored macromolecular architectures for advanced electronic applications. frontiersin.org

Catalytic Applications of Fluorenone Derivatives

Organocatalysis and Metal-Catalyzed Reactions

Currently, there is a lack of specific research detailing the application of 6-Bromo-2-nitro-9H-fluoren-9-one as an organocatalyst or in metal-catalyzed reactions. The parent compound, 9-fluorenone (B1672902), has been utilized as a photocatalyst in [2+2] cycloaddition reactions. researchgate.net This process typically involves the excitation of the fluorenone catalyst by light to a triplet state, which then sensitizes the substrate molecules to undergo cycloaddition.

In the realm of metal-catalyzed reactions, fluorene (B118485) derivatives, rather than fluorenones themselves, are more commonly employed as ligands. For instance, 9-fluorenylphosphines have been developed as electron-rich and bulky ligands for palladium-catalyzed cross-coupling reactions. Current time information in Bangalore, IN. These ligands facilitate reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings. The synthesis of such ligands often starts from fluorene, not substituted fluorenones. The presence of nitro and bromo substituents on the fluorenone ring, as in this compound, would significantly alter its electronic properties, but its direct use as a ligand or catalyst in these reactions is not documented in the current scientific literature.

Application in Polymer Synthesis

The application of this compound in polymer synthesis has not been specifically reported. However, fluorene derivatives are important building blocks for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells. google.com These polymers are often synthesized via palladium-catalyzed polymerization reactions, such as Suzuki coupling, where functionalized fluorene monomers are used. google.com While 2,7-dihalofluorenes are common precursors for these polymers, the specific role of this compound in initiating or modifying polymerization processes has not been described.

Catalytic Role in Organic Small Molecule Synthesis

There is no direct evidence in the reviewed literature of this compound playing a catalytic role in the synthesis of organic small molecules. The synthesis of various substituted fluorenones, including bromo- and nitro-derivatives, is well-documented, often involving the oxidation of the corresponding fluorene. nih.gov These functionalized fluorenones can then serve as intermediates in the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions, but this represents a stoichiometric use of the compound rather than a catalytic one.

The development of automated, building-block-based approaches to small molecule synthesis highlights the importance of versatile chemical transformations, though a specific catalytic function for this compound in such systems has not been identified. nih.gov

Design of Fluorenone-Based Ligands for Organometallic Catalysis

The design and application of fluorenone-based ligands for important organometallic catalytic reactions such as the Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling are an active area of research. The effectiveness of these palladium-catalyzed cross-coupling reactions often relies on the electronic and steric properties of the phosphine (B1218219) ligands used.

Bulky and electron-rich phosphine ligands based on biaryl scaffolds are known to be highly effective. While fluorene-derived phosphine ligands have been successfully employed, the direct use of this compound as a precursor for such ligands is not described in the literature. The synthetic route to these ligands typically involves the functionalization of fluorene at the 9-position with a phosphine group. Current time information in Bangalore, IN. The presence of the ketone functionality at the 9-position in this compound would necessitate a different synthetic strategy to introduce a phosphine ligand, and the electron-withdrawing nature of the nitro and bromo groups would significantly impact the electronic properties of any resulting ligand.

Research has demonstrated the synthesis of various fluorenone derivatives and their potential as precursors for more complex structures. researchgate.net However, the specific transformation of this compound into a ligand for catalytic applications remains an unexplored area of research.

Derivatization Strategies and Analytical Methodologies

Synthetic Approaches for Modifying the Fluorenone Core

The 6-Bromo-2-nitro-9H-fluoren-9-one molecule possesses two key functional groups—a bromine atom and a nitro group—attached to its aromatic fluorenone core, which serve as versatile handles for further chemical modifications. The modification of this core can be achieved through various synthetic strategies, including the functionalization of existing substituents or the construction of the fluorenone system from appropriately substituted precursors.

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the fluorenone core at the position of the bromine atom. For instance, the Suzuki coupling reaction can be used to introduce new aryl or alkyl groups by reacting the bromo-substituted fluorenone with a suitable boronic acid. tandfonline.com This approach allows for the creation of a diverse library of derivatives with extended conjugation or altered steric and electronic properties. tandfonline.comorganic-chemistry.org

The nitro group offers another route for derivatization. It can be chemically reduced to an amino group, which is a versatile precursor for a wide range of subsequent reactions. This amino-fluorenone derivative can then undergo reactions such as acylation, alkylation, or diazotization, leading to the formation of amides, secondary/tertiary amines, or allowing for the introduction of other functional groups via Sandmeyer-type reactions.

Furthermore, the fluorenone core itself can be constructed from simpler, pre-functionalized starting materials. Methods such as the cyclization of 2-phenylbenzoic acids or the intramolecular acylation of biarylcarboxylic acids provide pathways to substituted fluorenones. researchgate.net By starting with precursors that already contain the desired substituents, this approach offers a high degree of control over the final structure. For example, a substituted 2-iodobenzophenone (B1349951) can undergo copper-catalyzed intramolecular cyclization to yield a fluorenone derivative. tandfonline.com Similarly, photocatalyzed intramolecular cyclization of biarylcarboxylic acids can also produce fluorenones under mild conditions. organic-chemistry.org

These synthetic strategies enable the systematic modification of the this compound core, facilitating the exploration of structure-activity relationships and the development of new functional materials.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a common strategy to improve the performance of analytical methods by altering the physicochemical properties of an analyte. researchgate.net For this compound, derivatization can enhance its detectability in various analytical techniques.

The fluorenone core is inherently a chromophore, meaning it absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. bas.bg However, for quantitative analysis, it is often desirable to shift the absorption maximum to a longer wavelength to avoid interference from other compounds in a complex matrix. researchgate.net Chemical derivatization can introduce new chromophoric groups or extend the conjugated π-system of the molecule, which typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity. researchgate.net

For this compound, derivatization reactions targeting the bromine or nitro group can be employed. For example, a Suzuki coupling at the bromine position to introduce an aromatic substituent would extend the conjugation, likely enhancing its UV-Vis signal. tandfonline.com

Fluorene (B118485) and its derivatives are well-known for their fluorescent properties, which are leveraged in applications like organic light-emitting diodes (OLEDs). researchgate.netthieme-connect.de Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV absorption. However, the presence of a nitro group on the fluorenone core typically quenches fluorescence due to its strong electron-withdrawing nature.

A key derivatization strategy to enable fluorescence detection is the reduction of the nitro group to an amine. The resulting amino-fluorenone is often fluorescent. This primary amine can be further reacted with a fluorogenic reagent (a compound that becomes fluorescent upon reaction) or a fluorescent tag to produce a highly fluorescent derivative. This approach dramatically enhances the sensitivity of detection, allowing for the quantification of trace amounts of the analyte.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While this compound may be directly analyzable by MS, derivatization can be employed to improve its analytical characteristics, particularly when coupled with gas chromatography (GC-MS). spectroscopyonline.com

The main goals of derivatization for MS analysis include:

Increasing Volatility: For GC-MS analysis, compounds must be volatile and thermally stable. Derivatization can convert non-volatile compounds into species that can be readily analyzed by GC. researchgate.net

Enhancing Ionization: Derivatization can introduce functional groups that are more easily ionized, leading to a stronger signal and lower detection limits. spectroscopyonline.com

Improving Fragmentation: By introducing specific functional groups, the fragmentation pattern in the mass spectrometer can be directed, leading to the formation of characteristic ions that are useful for structural elucidation and selective detection. researchgate.netrsc.org

Common derivatization reactions for GC-MS include silylation, acylation, and alkylation, which target polar functional groups like hydroxyls, amines, and carboxylic acids. researchgate.net In the case of this compound, if the nitro group were reduced to an amine, this amine could be derivatized, for example, by acylation with anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), to yield a more volatile and readily detectable product. rsc.org

Spectroscopic Characterization Techniques

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure. modgraph.co.uk

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the fluorenone core. The electron-withdrawing effects of the nitro group and the bromine atom will cause the adjacent protons to resonate at a lower field (higher ppm values) compared to unsubstituted fluorenone. chemicalbook.comspectrabase.com Based on data from related compounds, the protons on the ring bearing the nitro group would be significantly deshielded. chemicalbook.com

Similarly, in the ¹³C NMR spectrum, the carbon atoms attached to the bromine and nitro groups, as well as the carbonyl carbon, will exhibit characteristic chemical shifts. The carbonyl carbon of fluorenones typically resonates around 194 ppm. researchgate.net The carbons attached to the electron-withdrawing nitro group will be shifted downfield, while the carbon attached to the bromine will also show a characteristic shift. spectrabase.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all proton and carbon signals. bas.bg

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification based on Analogous Compounds |

|---|---|---|---|

| C1-H | ~8.3-8.5 | ~125 | Proton ortho to the nitro group is strongly deshielded. chemicalbook.com |

| C2 | - | ~148-150 | Carbon attached to the nitro group. spectrabase.com |

| C3-H | ~8.1-8.3 | ~122 | |

| C4-H | ~7.8-8.0 | ~135 | |

| C5-H | ~7.6-7.8 | ~121 | |

| C6 | - | ~122-125 | Carbon attached to bromine. |

| C7-H | ~7.7-7.9 | ~138 | Proton para to bromine. |

| C8-H | ~7.5-7.7 | ~126 | |

| C9 | - | ~192-194 | Carbonyl carbon. researchgate.net |

Note: The predicted chemical shifts are estimates based on data from substituted fluorenones and may vary depending on the solvent and other experimental conditions. The numbering follows standard IUPAC nomenclature for fluorene.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

The most prominent peaks are associated with the carbonyl (C=O) group of the fluorenone core, the nitro (NO₂) group, and the carbon-bromine (C-Br) bond. The aromatic ring system also gives rise to characteristic absorptions. While a specific experimental spectrum for this exact isomer is not publicly available, the expected absorption regions can be accurately predicted based on established group frequencies and data from related compounds like 9H-Fluoren-9-one. nist.govnist.gov

The key vibrational modes for this compound are:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹. The conjugation with the aromatic fluorene system slightly lowers the frequency compared to a simple aliphatic ketone. The parent compound, 9-fluorenone (B1672902), exhibits its C=O stretch at approximately 1721 cm⁻¹. nist.gov

Nitro (NO₂) Stretches: The nitro group is identified by two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1370 cm⁻¹ range.

Aromatic C=C Stretches: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic rings.

Carbon-Bromine (C-Br) Stretch: A weak-to-medium absorption in the fingerprint region, typically between 500-680 cm⁻¹, corresponds to the C-Br stretching vibration.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Ketone C=O | Stretch | 1715 - 1730 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1335 - 1370 | Strong |

| Carbon-Bromine C-Br | Stretch | 500 - 680 | Medium to Weak |

Mass Spectrometry (MS, HRMS, MALDI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Standard Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the spectrum of this compound would be expected to show a prominent molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an M⁺˙ and an [M+2]⁺˙ peak) of nearly equal intensity, separated by 2 Da. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the carbonyl group (-CO, 28 Da), and the bromine atom (-Br, 79 or 81 Da).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For this compound (C₁₃H₆BrNO₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This is crucial for unambiguous identification.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is a soft ionization technique often used for larger or more fragile molecules. While less common for small molecules like this fluorenone derivative, it could be employed to minimize fragmentation and clearly observe the molecular ion, especially in complex mixtures or when coupled with other techniques like TLC.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value (m/z) |

| Molecular Formula | --- | C₁₃H₆BrNO₃ |

| Nominal Mass | Mass calculated with integer isotope masses | 303 |

| Molecular Ion (⁷⁹Br) | [M]⁺˙ peak with the lighter bromine isotope | ~302.96 |

| Molecular Ion (⁸¹Br) | [M+2]⁺˙ peak with the heavier bromine isotope | ~304.96 |

| HRMS (⁷⁹Br) | Calculated exact mass for C₁₃H₆⁷⁹BrNO₃ | 202.9589 |

| HRMS (⁸¹Br) | Calculated exact mass for C₁₃H₆⁸¹BrNO₃ | 304.9568 |

| Key Fragment | Loss of NO₂ ([M-NO₂]⁺) | ~256.9, 258.9 |

| Key Fragment | Loss of CO ([M-CO]⁺) | ~274.9, 276.9 |

| Key Fragment | Loss of Br ([M-Br]⁺) | ~224.0 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. preprints.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's conformation and packing in the solid state.

For a compound like this compound, an XRD analysis would first involve growing a suitable single crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. While a specific crystal structure for this compound is not reported in public databases, studies on numerous fluorenone derivatives have been successfully conducted, demonstrating the utility of this method. iaea.org

An XRD study of this compound would elucidate:

Molecular Geometry: The precise bond lengths and angles of the entire molecule, confirming the connectivity and planarity of the fluorenone ring system.

Conformation: The orientation of the nitro group relative to the aromatic ring.

Intermolecular Interactions: How the molecules pack in the crystal lattice. This could reveal significant interactions such as π-π stacking between the flat fluorenone systems, as well as dipole-dipole interactions involving the polar nitro and carbonyl groups.

Crystallographic Data: The unit cell dimensions, space group, and atomic coordinates for each atom in the asymmetric unit.

The structural data obtained from XRD is invaluable for structure-property relationship studies and for understanding the physical properties of the material.

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both thin-layer and high-performance liquid chromatography are indispensable tools.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used primarily to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for large-scale purification by column chromatography. nih.govgetty.edu

In a typical TLC analysis of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, usually silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Due to its polarity, this compound would be expected to be less mobile than non-polar starting materials (like a bromo-fluorene precursor) but more mobile than highly polar byproducts. The separated spots are typically visualized under UV light, as the conjugated fluorenone system is UV-active.

Table 3: Hypothetical TLC Analysis for the Synthesis of this compound

| Compound | Polarity | Expected Retention Factor (Rƒ) | Visualization |

| Starting Material (e.g., 2-Bromofluorene) | Low | High (e.g., 0.8) | UV Active |

| This compound | Medium | Medium (e.g., 0.4) | UV Active, Yellowish Spot |

| Polar Impurity | High | Low (e.g., 0.1) | UV Active |

| Note: Rƒ values are illustrative and depend heavily on the specific mobile phase used (e.g., a mixture of hexane (B92381) and ethyl acetate). |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is the primary method for assessing the purity of this compound.

A common HPLC method for this type of aromatic compound is reversed-phase HPLC. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com When a sample is injected, the non-polar components interact more strongly with the stationary phase and thus elute later, while more polar components elute earlier. The elution of compounds is monitored by a detector, typically a UV-Vis detector set at a wavelength where the analyte has strong absorbance. The time at which a compound elutes is its retention time (tᵣ), and the area under its peak is proportional to its concentration. This allows for accurate purity determination.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

While traditional methods for the synthesis of substituted fluorenones often rely on harsh conditions and produce significant waste, future research should prioritize the development of more sustainable and efficient synthetic strategies for 6-Bromo-2-nitro-9H-fluoren-9-one. The principles of atom economy and green chemistry will be paramount in these endeavors.

One promising avenue is the exploration of catalytic C-H activation and functionalization reactions. These methods, which avoid the need for pre-functionalized starting materials, can significantly improve atom economy. For instance, palladium-catalyzed dual C-H functionalization of benzophenones has been reported for the synthesis of fluorenones, offering a concise route with high functional group compatibility. acs.org Future work could adapt these methodologies for the regioselective synthesis of this compound.

Furthermore, the use of environmentally benign solvents, such as water, is a key aspect of green chemistry. Research has demonstrated the successful synthesis of bromo- and nitrofluorenones in water, achieving high yields under mild conditions. tandfonline.comtandfonline.comresearchgate.net Applying and optimizing these aqueous synthetic routes for this compound could lead to more cost-effective and environmentally friendly production processes. tandfonline.comtandfonline.comresearchgate.net

Visible-light-promoted reactions represent another frontier in green synthesis. These methods often proceed under mild conditions and can offer high atom economy. rsc.org The development of a photocatalytic route to this compound would be a significant advancement.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste, regioselective synthesis. | Development of suitable catalysts and reaction conditions for the specific substitution pattern. |

| Aqueous Synthesis | Environmentally friendly, cost-effective, mild reaction conditions. | Optimization of solubility and reactivity of starting materials in water. |

| Photocatalytic Methods | Mild reaction conditions, high atom economy, use of renewable energy. | Identification of appropriate photocatalysts and reaction pathways. |

Advanced Computational Studies for Predicting Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the electronic structure, reactivity, and properties of molecules like this compound. Future computational studies can provide valuable insights that guide experimental efforts.

Advanced DFT calculations can be employed to:

Predict Reactivity: By mapping the electron density and calculating molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. This is crucial for designing new reactions and understanding the regioselectivity of further functionalization.

Elucidate Spectroscopic Properties: Computational models can accurately predict UV-Vis and fluorescence spectra, aiding in the interpretation of experimental data and the design of new materials with specific optical properties.

Investigate Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, providing a detailed understanding of the mechanisms of synthesis and subsequent reactions of this compound.

These computational insights can significantly accelerate the discovery of new applications for this compound.

Exploration of New Catalytic Applications for this compound

The unique electronic environment of the fluorenone core, modified by the bromo and nitro substituents, suggests that this compound and its derivatives could possess interesting catalytic properties. While the catalytic applications of fluorenones are not yet extensively explored, there are several promising avenues for future research.

One area of interest is photocatalysis. Fluorenone itself has been shown to act as a metal-free photocatalyst for various organic transformations, including [2+2] and [4+2] cycloaddition reactions. researchgate.netresearchgate.net The presence of the nitro group in this compound could enhance its photoredox properties, making it a potentially more efficient catalyst. Future studies should investigate its ability to catalyze a range of photoredox reactions.

Furthermore, the bromine atom provides a handle for the synthesis of more complex fluorenone-based ligands for transition metal catalysis. By coupling other molecules to the fluorenone scaffold via the bromo group, it may be possible to create novel catalysts with unique steric and electronic properties for applications in cross-coupling reactions, hydrogenations, or other important organic transformations. sioc-journal.cn Iridium-based catalysts have been used in the synthesis of 9-fluorenone (B1672902) through intramolecular cyclization, highlighting the potential for metal-fluorenone catalytic systems. rsc.org

Design of Highly Tunable Fluorenone-Based Materials for Emerging Technologies

Fluorenone derivatives are known for their excellent charge transport and optoelectronic properties, making them promising candidates for a variety of emerging technologies. The ability to tune these properties through chemical modification is a key advantage. This compound serves as an excellent platform for the design of such tunable materials.

The bromine atom can be readily converted to other functional groups through reactions such as Suzuki or Sonogashira coupling, allowing for the introduction of a wide range of substituents. This "post-functionalization" approach enables the systematic tuning of the electronic and optical properties of the fluorenone core. For example, introducing electron-donating groups could lead to materials with tailored emission wavelengths for applications in organic light-emitting diodes (OLEDs).

The nitro group, being strongly electron-withdrawing, already imparts significant electronic effects. Its presence can be leveraged to create materials with high electron affinity, suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) or as electron acceptors in organic solar cells.

| Potential Application | Key Properties to Tune | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum efficiency, charge transport. | A building block for synthesizing new emitters with tunable colors. |

| Organic Field-Effect Transistors (OFETs) | Electron mobility, on/off ratio. | A precursor for n-type semiconductor materials. |

| Organic Solar Cells (OSCs) | Energy levels (HOMO/LUMO), absorption spectrum. | A scaffold for creating novel electron acceptor materials. |

| Fluorescent Probes | Selectivity, sensitivity, quantum yield. | A core structure for developing sensors for specific analytes. |

Investigation of Complex Reaction Mechanisms under Diverse Conditions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. While general mechanisms for electrophilic aromatic substitution (such as nitration) and nucleophilic substitution are known, their specifics in the context of this highly substituted fluorenone are yet to be explored. mdpi.comyoutube.comyoutube.com

Future research should focus on detailed mechanistic studies, employing a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling. For example, a thorough investigation of the mechanism of nucleophilic aromatic substitution at the bromine-bearing carbon would be highly valuable for synthetic planning. Understanding how the nitro group and the fluorenone carbonyl influence the reactivity of the C-Br bond is a key question to be answered.

Furthermore, exploring the reactivity of this compound under a variety of conditions, such as in the presence of different catalysts, under photochemical irradiation, or in unconventional reaction media, could lead to the discovery of novel and unexpected transformations. The mechanism of palladium-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids to form fluorenones provides a basis for investigating similar complex catalytic cycles involving this compound. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-nitro-9H-fluoren-9-one, and what experimental conditions are critical for regioselectivity?

- Methodology : Synthesis typically involves sequential halogenation and nitration. Bromination of 9H-fluoren-9-one at the 6-position can be achieved using Br₂ in the presence of FeBr₃ as a Lewis acid. Subsequent nitration at the 2-position requires careful control of temperature (0–5°C) and stoichiometric HNO₃/H₂SO₄ to avoid over-nitration. Regioselectivity is influenced by electron-withdrawing effects of the carbonyl group and steric hindrance .

- Validation : Confirm regiochemistry via ¹H NMR (aromatic proton splitting patterns) and X-ray crystallography for unambiguous assignment .

Q. How can the purity of this compound be reliably assessed, and what analytical techniques are most effective?

- Methodology : Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) for purity assessment. Differential scanning calorimetry (DSC) can verify melting point consistency (e.g., mp ~146–148°C for analogous bromo-fluorenones) .

- Contradiction Handling : Discrepancies in melting points between batches may indicate polymorphism; use powder XRD to identify crystalline forms .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how can they be addressed?

- Challenges : Heavy atoms (Br, NO₂) cause absorption errors, while planarity of the fluorenone backbone may lead to twinning or pseudo-symmetry. Enantiomorph-polarity ambiguity is common in non-centrosymmetric crystals.

- Solutions : Use SHELXL for refinement with TWIN/BASF commands to model twinning. Apply Flack’s x parameter (superior to η for chiral structures) to resolve polarity . Include multi-scan absorption corrections during data collection .

Q. How does the nitro group at the 2-position influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitro group deactivates the aromatic ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution (SNAr) at the 6-bromo position under basic conditions (e.g., Pd-catalyzed Suzuki coupling with aryl boronic acids).

- Experimental Design : Optimize reaction temperature (80–100°C) and base (K₂CO₃) to balance reactivity and stability. Monitor reaction progress via TLC (silica, hexane/EtOAc) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR stretches) for this compound derivatives be resolved?

- Contradiction Analysis : Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*). For IR, assign carbonyl stretches (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) using isotopic labeling or deuterated solvents to eliminate artifacts .

- Validation : Cross-reference with crystallographic data to confirm substituent positions .

Methodological Best Practices

- Synthesis : Prioritize stepwise functionalization (bromination before nitration) to avoid side reactions. Use Schlenk techniques for air-sensitive intermediates .

- Crystallography : Collect high-resolution data (θ > 25°) to mitigate heavy-atom effects. Refine hydrogen atoms using riding models .

- Data Reproducibility : Document solvent polarity and crystallization conditions (e.g., DCM/hexane vs. EtOH) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.